6-Hydroxy-4-methylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

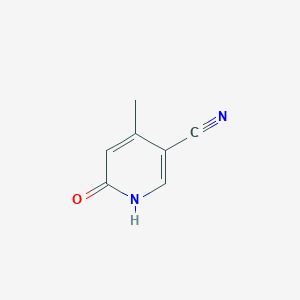

6-Hydroxy-4-methylnicotinonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of nicotinonitrile, characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 4th position on the pyridine ring

Mécanisme D'action

Target of Action

6-Hydroxy-4-methylnicotinonitrile is a derivative of nicotine, a major N-heterocyclic aromatic alkaloid produced in tobacco plants It’s known that nicotine and its derivatives generally target the cholinergic system in the brain .

Mode of Action

It’s known that nicotine and its derivatives interact with the cholinergic system in the brain, affecting memory and oxidative stress

Biochemical Pathways

Nicotine degradation in bacteria occurs through three known pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . It’s plausible that this compound, as a nicotine derivative, might be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that nicotine is easily soluble in water, which could potentially influence the bioavailability of its derivatives .

Result of Action

It’s known that nicotine and its derivatives can have complex physiological effects, including impacts on memory, oxidative stress, and the activity of the cholinergic system in the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nicotine is known to be stable in an inert atmosphere and at low temperatures . Similar environmental conditions might also apply to this compound.

Analyse Biochimique

Biochemical Properties

6-Hydroxy-4-methylnicotinonitrile is involved in biochemical reactions, particularly in the metabolism of nicotine . It is produced by the hydroxylation of nicotine, a process catalyzed by nicotine dehydrogenase

Cellular Effects

It has been suggested that it may have an impact on memory, oxidative stress, and the activity of the cholinergic system in the brain

Molecular Mechanism

It is known to be involved in the metabolic pathway of nicotine degradation

Metabolic Pathways

This compound is involved in the metabolic pathway of nicotine degradation . It is produced by the hydroxylation of nicotine, a process catalyzed by nicotine dehydrogenase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-methylnicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method is the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction conditions often include the use of ethanol as a solvent at room temperature.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent synthesis and condensation reactions are likely employed on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy-4-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of this compound.

Applications De Recherche Scientifique

6-Hydroxy-4-methylnicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the treatment of neurological disorders.

Comparaison Avec Des Composés Similaires

- 6-Hydroxy-4-methylnicotinic acid

- 6-Hydroxy-4-methylpyridine

- 4-Methyl-6-oxonicotinonitrile

Comparison: 6-Hydroxy-4-methylnicotinonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the pyridine ringCompared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Activité Biologique

6-Hydroxy-4-methylnicotinonitrile (HMN) is a compound derived from nicotine, notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group and a nitrile group on the pyridine ring. This unique structure contributes to its diverse biological activities, including antimicrobial and potential neuroprotective effects.

Target Interaction

HMN interacts with the cholinergic system, similar to nicotine, which can influence memory and oxidative stress levels in the brain. Its mechanism involves modulation of neurotransmitter activity, particularly at muscarinic receptors.

Biochemical Pathways

Research indicates that HMN is involved in the metabolic pathways associated with nicotine degradation. The primary pathways include:

- Pyridine Pathway

- Pyrrolidine Pathway

- Variant Pyridine and Pyrrolidine Pathway (VPP)

These pathways highlight HMN's role in biotransformation processes within biological systems.

Pharmacokinetics

HMN exhibits good water solubility, which enhances its bioavailability. This property is crucial for its pharmacological applications, particularly in neurological contexts where effective delivery to the central nervous system is essential.

Antimicrobial Properties

Recent studies have demonstrated that HMN possesses significant antimicrobial activity against various pathogens. A comparative analysis with similar compounds shows that HMN exhibits superior efficacy against specific bacterial strains.

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | High | |

| 6-Hydroxy-4-methylpyridine | Moderate | |

| 4-Methyl-6-oxonicotinonitrile | Low |

Neuroprotective Effects

Studies suggest that HMN may have neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. Its ability to modulate cholinergic activity could mitigate oxidative stress and improve cognitive function.

Case Studies

-

Neuroprotective Study in Mice

A study investigated the effects of HMN on cognitive function in a mouse model of Alzheimer's disease. Results indicated improved memory retention and reduced oxidative damage in treated mice compared to controls, suggesting potential therapeutic applications for neurodegenerative disorders. -

Antimicrobial Efficacy Testing

Another study assessed the antimicrobial effectiveness of HMN against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability, supporting its use as a potential antimicrobial agent.

Propriétés

IUPAC Name |

4-methyl-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-7(10)9-4-6(5)3-8/h2,4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRZCKJEHNZIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.